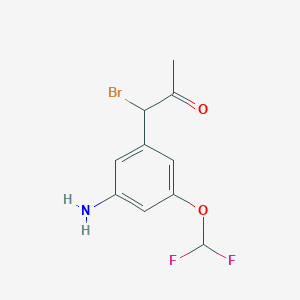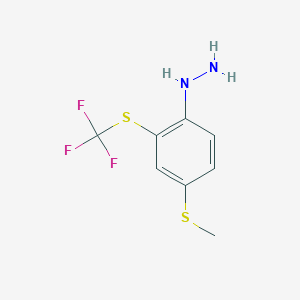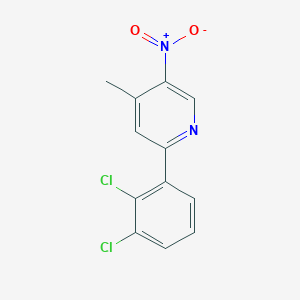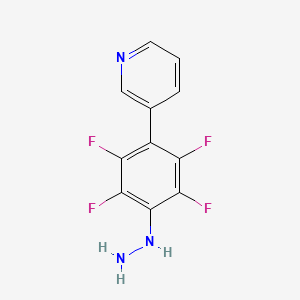
1-(2,3,5,6-Tetrafluoro-4-(pyridin-3-yl)phenyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3,5,6-Tetrafluoro-4-(pyridin-3-yl)phenyl)hydrazine is a fluorinated organic compound with the molecular formula C11H7F4N3. This compound features a hydrazine group attached to a tetrafluorinated phenyl ring, which is further connected to a pyridine ring. The presence of multiple fluorine atoms and the pyridine moiety imparts unique chemical and physical properties to this compound, making it of interest in various fields of research and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,5,6-Tetrafluoro-4-(pyridin-3-yl)phenyl)hydrazine typically involves the nucleophilic substitution of pentafluoropyridine with appropriate nucleophiles. For instance, pentafluoropyridine can react with hydrazine under basic conditions to yield the desired product. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
1-(2,3,5,6-Tetrafluoro-4-(pyridin-3-yl)phenyl)hydrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the phenyl ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The hydrazine group can be oxidized to form azo compounds or reduced to form amines.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Various substituted phenyl-pyridine derivatives.
Oxidation Products: Azo compounds.
Reduction Products: Amines.
科学研究应用
1-(2,3,5,6-Tetrafluoro-4-(pyridin-3-yl)phenyl)hydrazine has several applications in scientific research:
作用机制
The mechanism of action of 1-(2,3,5,6-Tetrafluoro-4-(pyridin-3-yl)phenyl)hydrazine is largely dependent on its chemical structure. The hydrazine group can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins .
相似化合物的比较
Similar Compounds
Pentafluoropyridine: A precursor in the synthesis of fluorinated pyridine derivatives.
2,3,5,6-Tetrafluoropyridine: Similar structure but lacks the hydrazine group.
Fluorinated Phenylhydrazines: Compounds with similar hydrazine functionality but different fluorination patterns.
Uniqueness
1-(2,3,5,6-Tetrafluoro-4-(pyridin-3-yl)phenyl)hydrazine is unique due to the combination of a highly fluorinated phenyl ring and a pyridine moiety, coupled with a hydrazine group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
属性
分子式 |
C11H7F4N3 |
|---|---|
分子量 |
257.19 g/mol |
IUPAC 名称 |
(2,3,5,6-tetrafluoro-4-pyridin-3-ylphenyl)hydrazine |
InChI |
InChI=1S/C11H7F4N3/c12-7-6(5-2-1-3-17-4-5)8(13)10(15)11(18-16)9(7)14/h1-4,18H,16H2 |
InChI 键 |
PQVNMUTXCWKPPO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=C(C(=C(C(=C2F)F)NN)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid](/img/structure/B14052615.png)

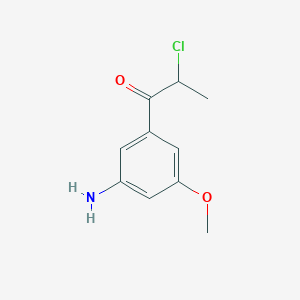

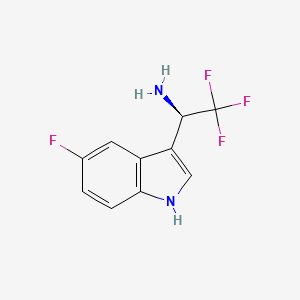

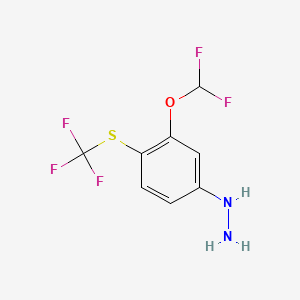
![4-Methoxy-1aH-indeno[1,2-b]oxirene](/img/structure/B14052673.png)



